3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Introduction to 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Chemical Identity and Systematic Nomenclature
This compound is defined by the IUPAC name derived from its bicyclic structure. The base scaffold consists of two quinoline units fused at the 1,3'-positions, with a partially saturated dihydroquinoline ring containing four methyl substituents at the 3,3',4,4' positions. The ketone group at the 2-position completes the heterocyclic framework.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 918645-81-5 |
| Molecular Formula | C₂₂H₂₂N₂O |
| Molecular Weight | 330.42 g/mol |
| SMILES Notation | CC1(C2=CC=CC=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
| InChIKey | PQOGVRPAOLXXJM-UHFFFAOYSA-N |
The systematic naming follows IUPAC guidelines for fused polycyclic systems:
- Parent hydrocarbon : Biquinoline (two fused quinoline units)
- Saturation indicator : 3,4-Dihydro denotes partial saturation at positions 3-4
- Substituents : Tetramethyl groups at 3,3',4,4' positions
- Functional group : Ketone at position 2
This nomenclature precisely describes the molecule’s topology, distinguishing it from related structures like 3,4-dihydro-2H-[1,3'-biquinolin]-2-one through its substitution pattern.
Historical Context of Biquinoline Derivatives Development
The development of biquinoline derivatives emerged from early 20th-century investigations into alkaloid analogs and antimalarial compounds. Key milestones include:
1920s-1940s : Initial synthesis of simple quinolines like 8-hydroxyquinoline for metal chelation applications.
1950s-1970s : Expansion to fused systems, with researchers exploring dihydroquinolines for enhanced stability and bioactivity.
1980s-2000s : Methodological advances enabled precise substitution patterns, exemplified by tetramethyl variants improving solubility and pharmacokinetic properties.
2010s-Present : Computational modeling guides targeted synthesis of complex biquinolines for specific molecular interactions.
This compound’s genesis reflects three key trends:
- Synthetic Methodology : Transition from classical condensation reactions to transition metal-catalyzed cross-couplings
- Structural Complexity : Evolution from monocyclic quinolines to polycyclic systems with precise stereochemistry
- Application Focus : Shift from antimicrobial agents to targeted therapeutics and functional materials
Notably, the introduction of tetramethyl groups addresses historical challenges in biquinoline derivative solubility while maintaining planar aromatic regions essential for π-stacking interactions.
Structural Relationship to Polycyclic Aromatic Nitrogen Heterocycles
The compound belongs to the polycyclic aromatic nitrogen heterocycle (PANH) family, sharing characteristics with both classical heterocycles and modern engineered materials:
Comparative Structural Analysis:
| Feature | This Compound | Isoquinoline | Acridine |
|---|---|---|---|
| Aromatic Rings | 3 fused | 2 fused | 3 linear |
| Nitrogen Atoms | 2 | 1 | 1 |
| Saturation | Partial (dihydro) | Fully unsaturated | Fully unsaturated |
| Common Substitutions | Tetramethyl | Hydroxy, methoxy | Amino, nitro |
Key structural relationships:
- Quinoline Core : Shares the basic benzo[h]quinoline motif with antimalarial drugs like chloroquine
- Dihydro Modification : Partial saturation reduces aromaticity compared to fully conjugated systems, altering electronic properties
- Tetramethyl Groups : Steric effects influence conformational flexibility and intermolecular interactions
The molecule’s unique architecture combines rigidity from the fused aromatic system with flexibility from the saturated dihydro region, creating a hybrid structure with tunable electronic characteristics. This balance enables potential applications in:
- Catalysis (as ligand scaffolds)
- Optoelectronics (charge transport materials)
- Medicinal chemistry (targeted protein modulation)
The structural evolution from simple quinolines to this tetramethyl biquinoline derivative demonstrates how targeted modifications address specific limitations in PANH applications, particularly regarding solubility and substrate specificity.
Properties
CAS No. |
918645-81-5 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H22N2O/c1-21(2)17-10-6-8-12-19(17)24(20(25)22(21,3)4)16-13-15-9-5-7-11-18(15)23-14-16/h5-14H,1-4H3 |
InChI Key |
LJTUJCWGAUIJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production.
Chemical Reactions Analysis
3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its derivatives could potentially be developed into therapeutic agents for treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
*Hypothetical structure inferred from analogs; †Calculated based on similar core structure.
- The chloro-substituted analog (MW 364.87) may exhibit lower solubility due to higher molecular weight and halogen presence .
- Electronic Effects : Fluorine’s electronegativity in the 5-fluoro analog could enhance hydrogen bonding or dipole interactions with biological targets .
Challenges and Opportunities
- Synthetic Complexity : Introducing multiple methyl groups requires precise control to avoid steric hindrance or side reactions .
- Structure-Activity Relationships (SAR): Systematic studies are needed to clarify how tetramethyl substitution affects bioactivity compared to halogenated or mono-methylated analogs.
Biological Activity
3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, also known as a biquinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure that may contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound based on existing research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H22N2O
- CAS Number : 71426606
- PubChem CID : 71426606
Anticancer Properties
Research has indicated that biquinoline derivatives exhibit significant anticancer properties. A study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, compounds structurally related to this compound have shown promise against various cancer cell lines such as H460 and A549 .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Biquinoline Derivative | H460 | 12.5 | Apoptosis induction |
| Biquinoline Derivative | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of biquinoline derivatives has also been explored. In vitro studies demonstrated that these compounds possess activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties for biquinoline derivatives. These compounds may inhibit neuroinflammation and protect neuronal cells from oxidative stress. A specific study reported that derivatives could reduce levels of pro-inflammatory cytokines in models of neurodegeneration .
Case Studies
-
Anticancer Study :
- A group of researchers evaluated the effects of biquinoline derivatives on human cancer cell lines. They found that certain modifications in the structure led to enhanced cytotoxicity against breast and lung cancer cells.
- Findings : The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells.
- Neuroprotection :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | LiAlH4, THF, 24 h | 73–90 | |
| Coupling | Thiophene-2-carbimidothioate HI, EtOH, 24 h | 65–72 | |
| Salt formation | 1 M HCl, rt, 10 min | 72–98 |
Advanced: How can reaction conditions be optimized to improve yields in derivative synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., NaH-mediated alkylation) .
- Catalyst use : KI catalysis improves substitution efficiency in acetonitrile .
- Temperature control : Elevated temperatures (60°C) accelerate amine displacement reactions, while room temperature minimizes side products in salt formation .
- Chiral separation : SFC (Supercritical Fluid Chromatography) with chiral columns resolves enantiomers, critical for bioactive derivatives .
Basic: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- <sup>1</sup>H NMR : Assigns proton environments (e.g., δ 2.28 ppm for N-methyl groups, δ 8.13 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 303 for [M]<sup>+</sup>) and fragmentation patterns .
- HPLC : Validates purity (>95%) and monitors salt conversion efficiency .
Advanced: How to resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected <sup>1</sup>H NMR signals) require:
- Multi-technique cross-validation : Combine <sup>13</sup>C NMR, HSQC, and IR to verify functional groups.
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry .
- Computational modeling : DFT calculations predict spectral properties for comparison .
- Batch consistency checks : Compare with independently synthesized batches to rule out impurities .
Basic: What functionalization strategies modify the dihydroquinoline core?
Methodological Answer:
- Oxidation : KMnO4 or CrO3 converts the carbonyl group to quinoline-2,3-dione derivatives .
- Reduction : NaBH4 or LiAlH4 reduces the carbonyl to 3,4-dihydroquinolin-2-ol .
- Alkylation : NaH-mediated reactions introduce alkyl/aryl groups at the nitrogen position .
Advanced: How to design enzyme inhibition assays for evaluating biological activity?
Methodological Answer:
For NOS (Nitric Oxide Synthase) inhibition studies:
- Enzyme preparation : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .
- Radioactive assay : Measure <sup>3</sup>H-arginine conversion to <sup>3</sup>H-citrulline as a proxy for NO production .
- IC50 determination : Test compound concentrations from 0.1–100 µM, with L-NAME as a positive control .
Q. Table 2: Key Assay Parameters
| Parameter | Details | Reference |
|---|---|---|
| Enzyme Source | Baculovirus/Sf9 system | |
| Substrate | <sup>3</sup>H-arginine | |
| Detection | Radioactivity (dpm) |
Advanced: How to address low yields in multi-step syntheses of analogs?
Methodological Answer:
- Intermediate purification : Use column chromatography after each step to remove byproducts .
- Protecting groups : Boc-protected amines improve stability during alkylation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 1–2 h) for thermally sensitive steps .
Basic: What are the critical storage conditions for labile derivatives?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
